molecular formula C10H19NO2 B14128376 N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide

N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide

Cat. No.: B14128376
M. Wt: 185.26 g/mol
InChI Key: ISQKBIRGMFMEHU-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique cyclopropane ring structure with four methyl groups and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide typically involves the reaction of 2-2-3-3-tetramethylcyclopropane-1-carboxylic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The process may involve heating the reactants to a specific temperature to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of solid catalysts in these reactors can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: The major product is the carboxylic acid derivative.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the substituent introduced, such as halides or alkyl groups.

Scientific Research Applications

N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets within cells. The hydroxyethyl group allows the compound to form hydrogen bonds with target proteins, potentially altering their function. The cyclopropane ring structure provides stability and resistance to metabolic degradation, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    Methyldiethanolamine: Similar in structure due to the presence of hydroxyethyl groups.

    N-(2-Hydroxyethyl)acrylamide: Shares the hydroxyethyl functional group but differs in the presence of an acrylamide moiety.

    N-(2-Hydroxyethyl)cytisine: Contains a hydroxyethyl group but is based on a cytisine scaffold.

Uniqueness

N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is unique due to its cyclopropane ring structure with four methyl groups, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C10H19NO2/c1-9(2)7(10(9,3)4)8(13)11-5-6-12/h7,12H,5-6H2,1-4H3,(H,11,13)

InChI Key

ISQKBIRGMFMEHU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)NCCO)C

Origin of Product

United States

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